molecular formula C13H19N3O2 B186051 3-methoxy-N-(4-methylpiperazin-1-yl)benzamide CAS No. 353786-95-5

3-methoxy-N-(4-methylpiperazin-1-yl)benzamide

Cat. No. B186051
CAS RN: 353786-95-5
M. Wt: 249.31 g/mol
InChI Key: QYEDGIZATYLOHT-UHFFFAOYSA-N
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Description

3-methoxy-N-(4-methylpiperazin-1-yl)benzamide, commonly known as MMMP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MMMP belongs to the class of benzamide derivatives and is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that negatively regulates insulin signaling, and its inhibition has been shown to improve insulin sensitivity, making MMMP a promising candidate for the treatment of type 2 diabetes and related metabolic disorders.

Mechanism of Action

MMMP exerts its therapeutic effects by inhibiting the activity of 3-methoxy-N-(4-methylpiperazin-1-yl)benzamide, which is a negative regulator of insulin signaling. 3-methoxy-N-(4-methylpiperazin-1-yl)benzamide dephosphorylates the insulin receptor and other key signaling molecules, leading to decreased insulin sensitivity and glucose uptake. By inhibiting 3-methoxy-N-(4-methylpiperazin-1-yl)benzamide, MMMP enhances insulin signaling, leading to improved glucose uptake and utilization by peripheral tissues.
Biochemical and Physiological Effects
MMMP has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. In addition, MMMP has been shown to reduce body weight and adiposity in obese mice, suggesting that it may have additional metabolic benefits beyond its effects on glucose homeostasis.

Advantages and Limitations for Lab Experiments

One of the advantages of MMMP as a research tool is its specificity for 3-methoxy-N-(4-methylpiperazin-1-yl)benzamide, which allows for the selective inhibition of this enzyme without affecting other phosphatases. However, one of the limitations of MMMP is its relatively low potency compared to other 3-methoxy-N-(4-methylpiperazin-1-yl)benzamide inhibitors, which may require higher concentrations for effective inhibition.

Future Directions

There are several potential future directions for research on MMMP and related compounds. One area of interest is the optimization of MMMP's potency and selectivity for 3-methoxy-N-(4-methylpiperazin-1-yl)benzamide, which may improve its therapeutic potential. Another area of interest is the investigation of MMMP's effects on other metabolic pathways, such as lipid metabolism and inflammation. Finally, the development of MMMP analogs with improved pharmacokinetic properties and oral bioavailability may facilitate its translation into clinical use.

Synthesis Methods

The synthesis of MMMP involves several steps, starting with the reaction of 3-methoxyaniline with 4-methylpiperazine to form 3-methoxy-N-(4-methylpiperazin-1-yl)aniline. This intermediate is then reacted with 4-chlorobenzoyl chloride to form MMMP. The synthesis of MMMP has been optimized to improve its yield and purity, making it suitable for large-scale production.

Scientific Research Applications

MMMP has been extensively studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes and related metabolic disorders. In vitro studies have shown that MMMP is a potent inhibitor of 3-methoxy-N-(4-methylpiperazin-1-yl)benzamide, leading to improved insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In vivo studies in animal models have also demonstrated the beneficial effects of MMMP on glucose homeostasis and insulin sensitivity.

properties

CAS RN

353786-95-5

Product Name

3-methoxy-N-(4-methylpiperazin-1-yl)benzamide

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

3-methoxy-N-(4-methylpiperazin-1-yl)benzamide

InChI

InChI=1S/C13H19N3O2/c1-15-6-8-16(9-7-15)14-13(17)11-4-3-5-12(10-11)18-2/h3-5,10H,6-9H2,1-2H3,(H,14,17)

InChI Key

QYEDGIZATYLOHT-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)NC(=O)C2=CC(=CC=C2)OC

Canonical SMILES

CN1CCN(CC1)NC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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